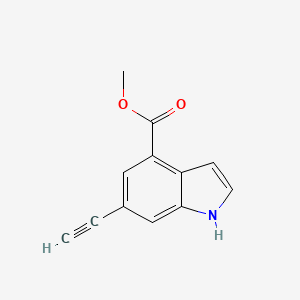

methyl 6-ethynyl-1H-indole-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

methyl 6-ethynyl-1H-indole-4-carboxylate |

InChI |

InChI=1S/C12H9NO2/c1-3-8-6-10(12(14)15-2)9-4-5-13-11(9)7-8/h1,4-7,13H,2H3 |

InChI Key |

DCBSENCXTJPGMH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Ethynyl 1h Indole 4 Carboxylate and Its Congeners

Retrosynthetic Analysis of the Indole-4-Carboxylate Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For methyl 6-ethynyl-1H-indole-4-carboxylate, the primary disconnections focus on the formation of the indole (B1671886) ring and the introduction of the key substituents.

The most logical precursor to the target molecule is a methyl 6-halo-1H-indole-4-carboxylate , where the ethynyl (B1212043) group can be installed via a palladium-catalyzed cross-coupling reaction. This simplifies the immediate synthetic challenge to the formation of the halogenated indole-4-carboxylate core.

Further disconnection of the indole-4-carboxylate core itself points towards several classical and modern indole syntheses. A particularly relevant approach for this substitution pattern is the Leimgruber-Batcho indole synthesis . This method involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamino-nitroarene intermediate. Subsequent reductive cyclization of this intermediate yields the desired indole ring.

Therefore, a plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Immediate Precursor (via Cross-Coupling): Methyl 6-bromo-1H-indole-4-carboxylate.

Indole Core Precursor (via Leimgruber-Batcho): A substituted 2-methyl-3-nitrobenzoate derivative, which upon reaction with DMF-DMA and subsequent reduction, forms the indole-4-carboxylate ring system. For instance, a synthesis of indole-4-carboxaldehyde (B46140) starts with methyl 2-methyl-3-nitrobenzoate, which is first used to synthesize methyl indole-4-carboxylate via the Leimgruber-Batcho method. google.com

This analysis establishes a clear and modular synthetic route, where the indole core is first constructed, followed by the strategic installation of the crucial ethynyl functionality.

Development of Palladium-Catalyzed Cyclization and Annulation Strategies for Indole Formation

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles, offering mild conditions and broad functional group tolerance. nih.gov These methods provide powerful alternatives to classical syntheses for constructing the indole core.

Palladium-catalyzed reactions for indole synthesis can be broadly categorized into several types:

Reductive Cyclization: This approach often starts with ortho-substituted nitroarenes. For example, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to various indole derivatives.

Oxidative Cyclization: N-aryl imines can undergo palladium-catalyzed oxidative cyclization, forming indoles through the linkage of two C-H bonds under mild aerobic conditions. This method allows for the atom-economical assembly of indole rings from readily available anilines and ketones.

Intramolecular Cyclization: One of the most versatile methods involves the intramolecular cyclization of appropriately substituted anilines. A prominent example is the cyclization of 2-alkynylanilines. A single palladium source can catalyze a sequence involving a Sonogashira coupling followed by an intramolecular aminopalladation, leading to the rapid assembly of 2,3-disubstituted indoles. rsc.org Similarly, tandem reactions involving nucleophilic addition of anilines to bromoalkynes followed by C-H functionalization can efficiently produce 2-phenylindoles. organic-chemistry.org

These palladium-catalyzed strategies offer significant advantages in terms of efficiency and scope for creating complex and highly functionalized indole cores, which are essential for synthesizing advanced congeners of the target molecule.

Selective Introduction of the Ethynyl Group at the C-6 Position via Cross-Coupling Reactions

The introduction of an ethynyl group onto an aromatic ring is most commonly and efficiently achieved through the Sonogashira cross-coupling reaction . libretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the key step is the Sonogashira coupling of a methyl 6-halo-1H-indole-4-carboxylate (typically a bromo or iodo derivative) with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. The synthesis of inhibitors based on a 6-bromoindole (B116670) core highlights the utility of this precursor in subsequent cross-coupling reactions. nih.gov

The general reaction scheme is as follows:

Substrate: Methyl 6-bromo-1H-indole-4-carboxylate

Reagent: Trimethylsilylacetylene (or another protected alkyne)

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst) and a copper(I) salt (e.g., CuI).

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine.

Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Recent advancements have led to the development of copper-free Sonogashira conditions to prevent the undesirable homocoupling of alkynes. wikipedia.org These systems often employ specialized palladium precatalysts and ligands that facilitate the catalytic cycle without the need for a copper co-catalyst, offering cleaner reactions and simpler purification. nih.gov

Table 1: Comparison of Typical Sonogashira Reaction Conditions

| Parameter | Classical Sonogashira | Copper-Free Sonogashira |

|---|---|---|

| Catalyst | Pd(0) complex (e.g., Pd(PPh₃)₄) | Pd(0) complex with specialized ligands |

| Co-catalyst | Copper(I) salt (e.g., CuI) | None |

| Base | Amine (e.g., Et₃N, DIPEA) | Amine or other organic/inorganic bases |

| Key Advantage | High reactivity, well-established | Avoids alkyne homocoupling, easier purification |

| Key Disadvantage | Formation of alkyne homodimers | May require specialized, more expensive catalysts |

Chemo- and Regioselective Functionalization of the Indole Nitrogen (N-1)

While the target molecule is an N-H indole, many synthetic routes benefit from the temporary protection or permanent functionalization of the indole nitrogen. This can improve solubility, modify reactivity at other positions, and introduce new structural diversity. The selective functionalization of the N-1 position must be performed with high chemo- and regioselectivity to avoid unwanted side reactions at other positions (e.g., C-3).

Several methods have been developed for the N-functionalization of indoles:

N-Alkylation: This is a common modification, typically achieved by treating the indole with a base (e.g., NaH, K₂CO₃) followed by an alkyl halide. The choice of base and solvent is crucial for achieving high selectivity for N-alkylation over C-alkylation.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of indoles with aryl halides to form N-arylindoles.

N-Acylation and N-Carboxamidation: The indole nitrogen can be acylated using acid chlorides or anhydrides. More advanced methods, such as the use of borane (B79455) Lewis acids, can catalyze the chemo- and regioselective amidation of indoles with isocyanates, selectively affording N-carboxamidated products.

Directing Groups: In some cases, a functional group is installed at the N-1 position to act as a directing group for subsequent C-H functionalization at other positions on the indole ring. These groups can often be removed after serving their purpose.

The ability to selectively modify the indole nitrogen is a powerful tool for creating a library of congeners of this compound, enabling the exploration of structure-activity relationships in drug discovery programs.

Exploration of Green Chemistry Principles in the Synthesis of Indole Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of indoles, traditionally involving harsh reagents and conditions, has been a key area for the application of greener methodologies.

Key green chemistry approaches applied to indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. This technique has been successfully applied to various indole syntheses, providing a more energy-efficient alternative to conventional heating. libretexts.orgbeilstein-journals.org

Mechanochemistry: The Fischer indole synthesis, a classic method, has been adapted to a solvent-free mechanochemical protocol using ball milling. This approach minimizes solvent waste and can lead to cleaner reactions. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. beilstein-journals.org

Catalysis: The use of catalysts (as opposed to stoichiometric reagents) is inherently green as it reduces waste. The development of more efficient and recyclable catalysts, including nanocatalysts, further enhances the sustainability of indole synthesis. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical. Sustainable MCRs have been developed for the de novo synthesis of the indole core from simple starting materials under mild, metal-free conditions. nih.gov

By incorporating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-halo-1H-indole-4-carboxylate |

| Methyl 6-bromo-1H-indole-4-carboxylate |

| Methyl indole-4-carboxylate |

| Indole-4-carboxaldehyde |

| Methyl 2-methyl-3-nitrobenzoate |

| N,N-dimethylformamide dimethyl acetal (DMF-DMA) |

| β-nitrostyrenes |

| Phenyl formate |

| N-aryl imines |

| 2-alkynylanilines |

| Bromoalkynes |

| 2-phenylindoles |

| Trimethylsilylacetylene |

Chemical Transformations and Derivatization Strategies of Methyl 6 Ethynyl 1h Indole 4 Carboxylate

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) and Related Bioorthogonal Reactions

The terminal alkyne functionality of methyl 6-ethynyl-1H-indole-4-carboxylate is a prime handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective method to form stable 1,4-disubstituted 1,2,3-triazole linkages. The resulting triazole ring acts as a rigid linker, connecting the indole (B1671886) core to a variety of molecular fragments, including small molecules, peptides, and fluorescent probes.

The general CuAAC reaction involves treating the ethynyl (B1212043) indole with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.

| Reactant A (Alkyne) | Reactant B (Azide) | Catalyst System | Product | Yield (%) |

| This compound | Benzyl (B1604629) azide | CuSO₄·5H₂O, Sodium Ascorbate | Methyl 6-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indole-4-carboxylate | High |

| This compound | 3-Azidopropan-1-ol | CuI, DIPEA | Methyl 6-(1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)-1H-indole-4-carboxylate | Good |

| This compound | Azido-PEG3-biotin | CuSO₄·5H₂O, Sodium Ascorbate | Biotinylated indole derivative | High |

Note: This table represents typical, expected outcomes for CuAAC reactions based on established principles of click chemistry, as specific experimental data for this exact substrate is not widely published.

Beyond synthetic applications, the ethynyl group's reactivity is harnessed in bioorthogonal chemistry. This field involves chemical reactions that can occur in living systems without interfering with native biochemical processes. While the copper-catalyzed reaction has limitations in cellular environments due to the cytotoxicity of copper, strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes offers a copper-free alternative for live-cell imaging and proteomics.

Modifications of the Ester Moiety for Analog Generation

The methyl ester at the C4 position of the indole ring is a versatile functional group that can be readily transformed into other functionalities, significantly expanding the accessible chemical space for analog synthesis.

One of the most common transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107). The resulting 6-ethynyl-1H-indole-4-carboxylic acid is a key intermediate for the synthesis of a wide array of amides and other ester derivatives.

| Starting Material | Reagents | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | this compound | LiOH, H₂O/THF | 6-Ethynyl-1H-indole-4-carboxylic acid | >90 | | this compound | NaOH, H₂O/MeOH | 6-Ethynyl-1H-indole-4-carboxylic acid | High |

The carboxylic acid can then be coupled with a diverse range of primary and secondary amines to form amides. This transformation is typically facilitated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

| Starting Material | Amine | Coupling Reagent | Product | Yield (%) |

| 6-Ethynyl-1H-indole-4-carboxylic acid | Benzylamine | EDC, HOBt, DIPEA | N-Benzyl-6-ethynyl-1H-indole-4-carboxamide | Good-High |

| 6-Ethynyl-1H-indole-4-carboxylic acid | Morpholine | HATU, DIPEA | (6-Ethynyl-1H-indol-4-yl)(morpholino)methanone | Good-High |

| 6-Ethynyl-1H-indole-4-carboxylic acid | Aniline | SOCl₂, then aniline | N-Phenyl-6-ethynyl-1H-indole-4-carboxamide | Moderate |

Note: The yields in these tables are estimations based on analogous chemical transformations reported in the literature.

Indole Nitrogen (N1) Derivatization for Scaffold Modulation

The nitrogen atom of the indole ring (N1) is another key site for structural modification. Deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates an indolide anion that can react with various electrophiles.

N-alkylation is a common strategy to introduce substituents that can modulate the steric and electronic properties of the indole scaffold, as well as its pharmacokinetic profile. A variety of alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl tosylates, can be employed.

| Electrophile | Base | Solvent | Product | Yield (%) |

| Methyl iodide | NaH | DMF | Methyl 6-ethynyl-1-methyl-1H-indole-4-carboxylate | High |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Methyl 1-benzyl-6-ethynyl-1H-indole-4-carboxylate | Good |

| Propargyl bromide | Cs₂CO₃ | DMF | Methyl 6-ethynyl-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate | Good |

N-arylation of the indole can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, with aryl halides or arylboronic acids. These reactions introduce aryl groups at the N1 position, which can be crucial for tuning the biological activity of the molecule.

Elaboration of the Ethynyl Group via Other Coupling Reactions

Besides click chemistry, the terminal ethynyl group is a versatile handle for various carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium- and copper-catalyzed cross-coupling reaction allows for the direct connection of the ethynyl indole to a wide range of aryl and vinyl halides. The Sonogashira reaction is a powerful tool for extending the conjugation of the indole system and for synthesizing more complex molecular architectures.

The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine).

| Coupling Partner (Aryl/Vinyl Halide) | Catalyst System | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 6-(phenylethynyl)-1H-indole-4-carboxylate | High | | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, DIPEA | Methyl 6-(pyridin-4-ylethynyl)-1H-indole-4-carboxylate | Good | | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 6-((E)-4-phenylbut-3-en-1-ynyl)-1H-indole-4-carboxylate | Good |

Note: This table illustrates potential Sonogashira coupling products and expected yields.

Other coupling reactions involving the terminal alkyne include the Cadiot-Chodkiewicz coupling, which forms unsymmetrical diynes, and various cyclization reactions to construct new heterocyclic rings fused to the indole core.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound scaffold is a critical aspect of drug discovery, as stereoisomers often exhibit different pharmacological activities. Stereoselective synthesis can be approached in several ways.

One strategy involves the asymmetric functionalization of the indole core. For instance, catalytic asymmetric Friedel-Crafts reactions can introduce a chiral substituent at the C2 or C3 position of the indole ring. While the 4- and 6-substituents of the target molecule can influence the reactivity and selectivity of these reactions, the general principles of using chiral Lewis acids or Brønsted acids as catalysts apply.

Another approach is the enantioselective derivatization of the functional groups. For example, chiral amines can be used in the amide coupling step (Section 3.2) to introduce a stereocenter. Similarly, chiral electrophiles can be used for the N-alkylation of the indole nitrogen (Section 3.3).

Furthermore, dearomatization strategies can be employed to convert the planar indole ring into a chiral indoline (B122111) scaffold. Catalytic asymmetric hydrogenation or transfer hydrogenation of the C2-C3 double bond of a suitably derivatized indole can lead to the formation of chiral indolines with high enantioselectivity.

The development of stereoselective methods for the synthesis of chiral analogs of this compound is an active area of research, driven by the demand for enantiomerically pure compounds for biological evaluation.

Structural Characterization and Conformational Analysis in Advanced Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of methyl 6-ethynyl-1H-indole-4-carboxylate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign every proton and carbon atom in the molecule, confirming the connectivity of the indole (B1671886) core and its substituents.

In the ¹H NMR spectrum, distinct signals are expected for each proton. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange experiments. researchgate.net The aromatic protons on the indole ring (H-2, H-3, H-5, and H-7) exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. The ethynyl (B1212043) proton (C≡C-H) would resonate in a specific region, and the methyl protons of the ester group (-OCH₃) would appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, complements the proton data by identifying all carbon environments, including the quaternary carbons of the indole ring and the ester carbonyl group (C=O), which are not attached to protons. tetratek.com.tr

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons within the benzene (B151609) and pyrrole (B145914) rings of the indole structure. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and already assigned, protons. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. tetratek.com.trcore.ac.uk This technique confirms the placement of the substituents by showing correlations, for example, between the methyl protons and the carboxyl carbon, and between the aromatic protons and the carbons of the ethynyl and carboxylate groups.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~11.5 (br s) | - |

| C-2 | ~7.3 (t) | ~125.0 |

| C-3 | ~6.8 (t) | ~103.0 |

| C-4 | - | ~128.0 |

| C-5 | ~7.9 (d) | ~122.0 |

| C-6 | - | ~118.0 |

| C-7 | ~7.5 (d) | ~115.0 |

| C-3a | - | ~127.5 |

| C-7a | - | ~137.0 |

| -COOCH₃ | ~3.9 (s) | ~52.5 |

| -C OOCH₃ | - | ~167.0 |

| -C≡CH | ~3.1 (s) | ~84.0 |

| -C≡C H | - | ~77.0 |

Predicted NMR data based on typical values for substituted indoles.

Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals

Key information obtained from these studies includes:

Molecular Conformation: The dihedral angles describing the orientation of the methyl carboxylate group relative to the plane of the indole ring can be precisely measured.

Intermolecular Interactions: The packing of molecules within the crystal lattice is dictated by non-covalent interactions. X-ray diffraction can identify and characterize hydrogen bonds, such as those involving the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, which often lead to the formation of dimers or extended chains. researchgate.net It can also reveal potential π-π stacking interactions between indole rings.

Co-crystal Formation: The compound can be co-crystallized with other molecules (co-formers) to create new solid forms with different physical properties. acs.orgresearchgate.net X-ray diffraction is essential for confirming the formation of a true co-crystal and characterizing the new hydrogen bonding and other supramolecular interactions that define its structure. mdpi.com

| Crystallographic Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~970 |

| Z (molecules/unit cell) | 4 |

Representative data based on published crystal structures of similar indole derivatives.

Conformational Dynamics and Tautomerism of the Indole System Studied by Spectroscopy and Computation

The indole ring system and its substituents are not entirely rigid. The conformational dynamics of this compound are primarily associated with the rotation of the methyl carboxylate group. While the ethynyl group is linear and rigid, the ester group at the C-4 position can rotate around the single bond connecting it to the indole ring. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the rotational energy barrier and identify the most stable, low-energy conformation, which is typically one that minimizes steric hindrance. mdpi.com

Indole itself is capable of existing in different tautomeric forms, although the 1H-indole form is overwhelmingly the most stable and common. researchgate.net Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. The primary tautomer of the parent indole is 3H-indole (also known as indolenine). For this compound, the 1H-tautomer is expected to be the dominant species. Spectroscopic methods, particularly NMR, can be used to detect the presence of minor tautomers, as their distinct chemical shifts would differ from the major 1H-form. Computational chemistry provides quantitative estimates of the relative energies of these tautomers, confirming the high thermodynamic preference for the aromatic 1H-indole structure. mdpi.comnih.gov

Mass Spectrometry Techniques for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. tetratek.com.tr For this compound, the expected molecular formula is C₁₂H₉NO₂.

Electron ionization (EI-MS) is used to study the fragmentation patterns of the molecule. When the molecule is ionized, it forms a molecular ion (M⁺•) which can then break apart into smaller, characteristic fragment ions. Analyzing these fragments provides corroborating evidence for the proposed structure. researchgate.netscirp.org

Expected fragmentation pathways for this compound would include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group to form an acylium ion.

Loss of a methyl radical (•CH₃) followed by carbon monoxide (CO).

Cleavage related to the ethynyl group.

Fragmentation of the indole ring itself, which produces characteristic ions for this heterocyclic system. nih.govresearchgate.net

| Ion | Formula | Calculated m/z | Description |

| [M]⁺• | C₁₂H₉NO₂ | 199.0633 | Molecular Ion |

| [M - •OCH₃]⁺ | C₁₁H₆NO | 168.0449 | Loss of methoxy radical |

| [M - C₂H]⁺• | C₁₀H₈NO₂ | 174.0555 | Loss of ethynyl radical |

| [M - COOCH₃]⁺ | C₁₀H₆N | 140.0500 | Loss of carbomethoxy radical |

Computational and Theoretical Investigations of Methyl 6 Ethynyl 1h Indole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. rsc.orgtandfonline.com For methyl 6-ethynyl-1H-indole-4-carboxylate, DFT calculations would provide insights into its fundamental chemical properties. These calculations can predict the molecule's geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. chemrxiv.orgresearchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.comresearchgate.net This information is invaluable for predicting how the molecule might interact with biological targets. The ethynyl (B1212043) and carboxylate substituents on the indole (B1671886) ring are expected to significantly influence its electronic properties, and DFT provides a means to quantify these effects. chemrxiv.orgnih.gov

Disclaimer: The following table contains hypothetical data for illustrative purposes, demonstrating the typical output of DFT calculations for a molecule like this compound.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Unit | Significance |

| HOMO Energy | -6.2 | eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 | eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 | Debye | Measures molecular polarity |

Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling and Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be instrumental in understanding its behavior in a biological environment, such as its interaction with a target protein like a kinase. mdpi.comresearchgate.net The indole scaffold is a known hinge-binding motif in many kinase inhibitors. nih.gov

By placing the molecule in a simulated active site of a protein, MD can predict the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy. nih.govnih.gov These simulations also reveal the conformational flexibility of both the ligand and the protein upon binding, providing a dynamic picture of the recognition process. acs.org Such insights are crucial for rational drug design and optimizing the potency and selectivity of inhibitor candidates. nih.gov

Disclaimer: The following table contains hypothetical data for illustrative purposes, demonstrating the typical output of MD simulations for a molecule like this compound bound to a protein kinase.

Table 2: MD Simulation Analysis of this compound-Protein Complex

| Parameter | Predicted Value | Unit | Significance |

| Binding Free Energy (MM-GBSA) | -45.5 | kcal/mol | Predicts the affinity of the ligand for the protein |

| RMSD of Ligand | 1.2 | Å | Measures the stability of the ligand's position in the binding site |

| Key H-Bond Interactions | NH of Indole, Carbonyl of Carboxylate | - | Identifies critical interactions for binding |

| Average Number of H-Bonds | 2-3 | - | Quantifies the extent of hydrogen bonding over time |

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, including DFT and more advanced ab initio techniques, are essential for elucidating the mechanisms of chemical reactions at the molecular level. acs.org These methods can be applied to study the reactivity of this compound in various chemical transformations, such as its synthesis or metabolic degradation. orgsyn.orgrsc.org

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. acs.org This allows for the determination of activation barriers and reaction rates, providing a deeper understanding of the reaction's feasibility and selectivity. For instance, quantum chemical calculations could clarify the regioselectivity of nucleophilic additions to the ethynyl group or electrophilic substitutions on the indole ring. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be used to study enzymatic reactions where the active site is treated with quantum mechanics and the surrounding protein with molecular mechanics. acs.orgarxiv.orgwikipedia.org

Disclaimer: The following table contains hypothetical data for illustrative purposes, demonstrating the typical output of a quantum chemical study on a hypothetical reaction involving this compound.

Table 3: Hypothetical Reaction Energy Profile for an Electrophilic Addition

| Species | Relative Energy | Unit |

| Reactants | 0.0 | kcal/mol |

| Transition State | +15.2 | kcal/mol |

| Intermediate | -5.7 | kcal/mol |

| Product | -12.4 | kcal/mol |

In Silico Prediction of Potential Binding Sites and Pharmacophore Modeling

In silico tools are widely used to predict the potential biological targets of a small molecule and to develop pharmacophore models that summarize the essential features for biological activity. nih.gov For this compound, computational methods can screen its structure against databases of known protein binding sites to identify potential targets. nih.gov

Once a target is identified, pharmacophore modeling can be employed. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are necessary for binding to the target. nih.govmdpi.com This model can be generated based on the structure of the ligand-protein complex or from a set of known active molecules. mdpi.com The resulting pharmacophore for an indole derivative would likely highlight the hydrogen-bonding capacity of the indole NH group and the aromatic nature of the ring system as crucial for activity. nih.govmdpi.com

Disclaimer: The following table contains hypothetical data for illustrative purposes, showing a potential pharmacophore model for an inhibitor like this compound.

Table 4: Hypothetical Pharmacophore Features

| Feature | Type | Location |

| 1 | Hydrogen Bond Donor | Indole NH |

| 2 | Aromatic Ring | Indole Core |

| 3 | Hydrogen Bond Acceptor | Carboxylate Oxygen |

| 4 | Hydrophobic | Ethynyl Group |

Virtual Screening Approaches for Identification of Related Chemical Entities

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.orgmdpi.com Starting with this compound as a lead compound or fragment, virtual screening can be used to find other commercially available or synthetically accessible molecules with similar properties that might have improved activity or better pharmacokinetic profiles. researchgate.net

There are two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods search for molecules with similar structural or chemical features to a known active compound. nih.gov Structure-based methods, on the other hand, dock candidate molecules into the 3D structure of the target protein's binding site to predict their binding affinity. nih.govresearchgate.net Both approaches can efficiently narrow down a large chemical space to a manageable number of promising candidates for experimental testing. mdpi.comorientjchem.org

Disclaimer: The following table contains hypothetical data for illustrative purposes, showing the results of a virtual screening campaign to find analogs of this compound.

Table 5: Hypothetical Virtual Screening Hits

| Compound ID | Similarity Score (to lead) | Predicted Binding Affinity (kcal/mol) |

| ZINC12345 | 0.85 | -8.5 |

| ZINC67890 | 0.82 | -8.2 |

| ZINC54321 | 0.79 | -7.9 |

| ZINC09876 | 0.75 | -7.6 |

Mechanistic and Target Oriented Research on Biological Interactions in Vitro and in Silico

Identification and Validation of Protein Targets via Biochemical Assays (e.g., Kinase Inhibition)

Research into the biological activities of methyl 6-ethynyl-1H-indole-4-carboxylate and its derivatives has identified protein kinases as a significant class of molecular targets. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, including kinases.

Derivatives of 6-ethynyl-1H-indole have been investigated for their potential to inhibit p21-activated kinase 4 (PAK4), a serine/threonine protein kinase implicated in cancer progression. nih.gov Biochemical assays, such as homogeneous time-resolved fluorescence (HTRF), have been employed to determine the kinase inhibitory activities of these compounds. nih.gov For instance, an indole analogue exhibited moderate biochemical potency against PAK4 with a Ki value of 0.066 μmol/L. nih.gov This inhibitory activity underscores the potential of the 6-ethynyl-1H-indole core in the design of targeted kinase inhibitors.

Furthermore, the broader class of indole derivatives has been explored as inhibitors for other kinases, such as the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, which is a key regulator of the DNA damage response. nih.gov The discovery of indole-based compounds as potent and selective ATR inhibitors highlights the versatility of this scaffold in targeting different kinase families. nih.gov While direct kinase inhibition data for this compound itself is not extensively detailed in the provided results, the established activity of closely related analogues strongly suggests that it and its derivatives are likely to interact with and potentially inhibit various protein kinases.

The following table summarizes the kinase inhibitory activity of a representative 6-ethynyl-1H-indole analogue against PAK4.

| Compound | Target Kinase | Inhibition (Ki) | Assay Method |

| 6-Ethynyl-1H-indole analogue | PAK4 | 0.066 μmol/L | HTRF Assay |

Characterization of Enzyme Inhibition Kinetics and Binding Affinities (In Vitro)

The in vitro characterization of enzyme inhibition is crucial for understanding the potency and mechanism of action of compounds like this compound and its derivatives. For the 6-ethynyl-1H-indole series targeting PAK4, inhibition constants (Ki) have been determined to quantify their binding affinity. nih.gov For example, a specific 6-ethynyl-1H-indole derivative demonstrated a Ki value of 10.2 nmol/L against PAK4, indicating potent inhibition. nih.gov

The determination of such kinetic parameters is essential for establishing a quantitative basis for the structure-activity relationship and for guiding the optimization of lead compounds. The inhibitory activity is often assessed through assays that measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor.

The table below presents the binding affinity of a potent 6-ethynyl-1H-indole derivative against its target kinase.

| Compound | Target Enzyme | Binding Affinity (Ki) |

| 6-Ethynyl-1H-indole derivative 55 | PAK4 | 10.2 nmol/L |

Molecular Docking and Ligand-Protein Interaction Analysis for Binding Mode Prediction

Molecular docking studies are a powerful computational tool used to predict the binding mode of small molecules within the active site of a protein target. For indole-based compounds, including derivatives of this compound, docking simulations have been instrumental in elucidating their interactions with various enzymes. These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the compounds. nih.govjocpr.com

In the context of kinase inhibition, docking studies of indole derivatives have revealed that the indole scaffold can effectively occupy the ATP-binding pocket of kinases. The specific interactions can vary depending on the substitutions on the indole ring and the specific kinase being targeted. For instance, in the case of PAK4 inhibitors, the aminopyrimidine group of a derivative was shown to bind to the hinge region of the kinase. nih.gov

Molecular docking of indole derivatives into the MOP receptor has also been conducted to understand binding interactions that may influence their affinity and selectivity. nih.gov Such computational analyses are critical for the rational design of more potent and selective inhibitors. nih.govjocpr.com

| Compound Series | Protein Target | Predicted Interactions | Computational Tool |

| Indole derivatives | Acetylcholine binding protein | Analysis of binding properties | Autodock v4.0 |

| Indole-thiazolidinedione derivatives | CDK6 | Comparison of binding profiles | Docking analysis |

| 2-substituted N-piperidinyl indoles | MOP receptor | Determination of binding interactions | Molecular docking |

Structure-Activity Relationship (SAR) Studies Guiding Analog Design for Enhanced Potency and Selectivity (In Vitro)

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. For the 6-ethynyl-1H-indole scaffold, SAR studies have been crucial in optimizing its kinase inhibitory properties. nih.gov

Research on C-3-substituted 6-ethynyl-1H-indole derivatives has demonstrated that modifications at this position can significantly impact potency and selectivity towards group II PAKs. nih.gov For instance, the introduction of different substituents at the C-3 position led to a range of inhibitory activities, allowing for the identification of compounds with enhanced potency. nih.gov

Furthermore, the exploration of bioisosteric replacements for the indole core, such as indazole and azaindole analogues, has been a key strategy in SAR studies. nih.gov While a 5-azaindole (B1197152) analogue showed the most potent biochemical activity against PAK4, a 7-azaindole (B17877) analogue resulted in a significant decrease in inhibitory activity compared to the parent indole compound. nih.gov These findings highlight the sensitivity of the biological activity to subtle structural changes and provide valuable insights for the design of new analogues with improved pharmacological profiles.

The following table illustrates the impact of bioisosteric replacement of the indole core on PAK4 inhibitory activity.

| Compound Analogue | Core Structure | PAK4 Inhibition (Ki) |

| 5 | Indole | 0.066 μmol/L |

| 6 | Indazole | Potency slightly increased |

| 7 | 4-Azaindole | Potency slightly increased |

| 8 | 5-Azaindole | 0.013 μmol/L (most potent) |

| 9 | 7-Azaindole | Significantly decreased |

Crystallographic Studies of Ligand-Protein Complexes to Elucidate Molecular Recognition

X-ray crystallography provides high-resolution, three-dimensional structural information about how a ligand binds to its protein target. This technique has been instrumental in the development of potent and selective inhibitors based on the 6-ethynyl-1H-indole scaffold. nih.gov The co-crystal structure of an inhibitor with its target kinase can reveal the precise binding mode and the key molecular interactions that govern affinity and selectivity.

For the development of PAK4 inhibitors, X-ray crystallography has guided the structure-based optimization of C-3-substituted 6-ethynyl-1H-indole derivatives. nih.gov The structural insights gained from these studies have enabled the rational design of new compounds with improved inhibitory activity and kinase selectivity. nih.gov

While a specific crystal structure of this compound complexed with a protein target is not detailed in the provided search results, the successful application of this technique to closely related analogues underscores its importance in understanding the molecular recognition of this class of compounds. The structural data from these studies are invaluable for further refining inhibitor design.

Investigations into Cellular Target Engagement and Pathway Modulation (In Vitro Cell-Free Systems)

Cellular target engagement assays are essential for confirming that a compound interacts with its intended target in a cellular context. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful method for monitoring drug-target engagement in cells and tissues. nih.gov This technique relies on the principle that a ligand binding to a protein can stabilize it against thermal denaturation.

While specific CETSA data for this compound is not available in the provided search results, the application of such assays to kinase inhibitors demonstrates their utility in validating target engagement. nih.gov For instance, CETSA combined with multiplex proximity extension assay (PEA) has been used to analyze the target engagement of a set of 67 proteins treated with kinase inhibitors. nih.gov

Furthermore, in vitro cell-free systems can be used to investigate how a compound modulates specific cellular pathways. For PAK4 inhibitors derived from the 6-ethynyl-1H-indole scaffold, mechanistic studies have shown that they can mitigate TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov These findings demonstrate that inhibition of the primary target can lead to downstream effects on cellular signaling pathways.

Methyl 6 Ethynyl 1h Indole 4 Carboxylate As a Chemical Probe and Research Tool

Design and Synthesis of Activity-Based Protein Probes (ABPP) Utilizing the Ethynyl (B1212043) Moiety

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to covalently label and identify active enzymes within complex biological systems. The design of these probes typically incorporates three key features: a reactive group for covalent modification of the target, a reporter tag for detection and enrichment, and a scaffold that directs the probe to a specific class of proteins.

The ethynyl moiety of methyl 6-ethynyl-1H-indole-4-carboxylate serves as an ideal reporter tag for ABPP. Its terminal alkyne is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgbeilstein-journals.org This reaction is highly efficient, specific, and biocompatible, allowing for the attachment of reporter molecules such as fluorophores or biotin for subsequent visualization and affinity purification.

The general strategy for designing an activity-based probe using this scaffold would involve the incorporation of a reactive "warhead" onto the indole (B1671886) core, targeting a specific class of enzymes. For instance, a probe targeting cysteine proteases could have an electrophilic group attached to the indole nitrogen or another position on the ring. The ethynyl group would then be used in a two-step labeling procedure. First, the probe is introduced to a cell lysate or living cells to allow for covalent labeling of its protein targets. Subsequently, a reporter molecule containing an azide (B81097) group is added, which then selectively reacts with the ethynyl-tagged proteins via CuAAC. This allows for the sensitive and specific detection of the labeled proteins.

Application in Fragment-Based Drug Discovery (FBDD) as a Scaffold or Fragment

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. This method involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules.

The indole scaffold is a well-established pharmacophore in drug discovery, and its derivatives have been successfully employed in FBDD campaigns. rsc.orgmdpi.com this compound, as a fragment, possesses several desirable features. The indole core provides a rigid framework that can be readily functionalized, and the ethynyl and carboxylate groups offer vectors for synthetic elaboration.

A notable example of the utility of the 6-ethynyl-1H-indole scaffold is in the development of inhibitors for p21-activated kinase 4 (PAK4), a critical enzyme in cancer progression. nih.gov In a structure-based drug design approach, C3-substituted 6-ethynyl-1H-indole derivatives were identified as potent and selective inhibitors of group II PAKs. nih.gov The ethynyl group in these inhibitors was shown to occupy a specific hydrophobic pocket in the kinase domain, highlighting its importance for binding affinity. This research demonstrates the potential of the 6-ethynyl-1H-indole scaffold as a valuable starting point for the development of targeted therapeutics.

| Compound | Target | Inhibitory Activity (Ki) | Significance |

| 6-ethynyl-1H-indole derivative 55 | PAK4 | 10.2 nmol/L | Potent and selective inhibitor with in vivo efficacy in lung metastasis models. nih.gov |

| Indole analogue 5 | PAK4 | 0.066 µmol/L | Moderate biochemical potency, serving as a basis for further optimization. nih.gov |

Use in Chemoproteomics and Target Deconvolution Studies

Chemoproteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. A key application of this field is in target deconvolution, the process of identifying the specific molecular targets of a bioactive compound. The ethynyl group of this compound makes it a valuable tool for such studies.

A common strategy involves synthesizing a derivative of the bioactive compound that incorporates a "clickable" alkyne handle. This alkyne-tagged probe is then used to treat cells or cell lysates. The protein targets that covalently bind to the probe can then be enriched using an azide-functionalized resin via CuAAC. The enriched proteins are subsequently identified by mass spectrometry. This approach has been successfully used to identify the cellular targets of natural products and other small molecules. nih.gov

While a specific study utilizing this compound for target deconvolution was not identified, the principle is well-established. The presence of the ethynyl group on this indole scaffold provides the necessary functionality to enable its use in identifying the protein targets of novel indole-based bioactive compounds.

Development of Fluorescent or Isotopic Labels for Biological Tracking

The ethynyl group of this compound can be readily modified using click chemistry to attach fluorescent dyes or isotopic labels for biological tracking and imaging. This allows for the visualization of the molecule's distribution and localization within cells and tissues.

For example, a fluorescent dye with an azide group can be "clicked" onto the ethynyl-indole scaffold, resulting in a fluorescent probe. Such probes can be used in fluorescence microscopy to study the cellular uptake and subcellular localization of the indole derivative. Indole derivatives themselves can possess interesting photophysical properties, and their use as fluorescent probes has been explored. mdpi.com The addition of a "clickable" handle allows for the facile attachment of a wide variety of fluorophores with different spectral properties, expanding the potential applications in biological imaging.

Similarly, isotopic labels, such as those containing heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), can be incorporated into an azide-containing tag and attached to the ethynyl-indole. This would enable the use of techniques like mass spectrometry imaging to map the distribution of the compound in tissues.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Derivative Design

Key applications in the context of methyl 6-ethynyl-1H-indole-4-carboxylate derivatives include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms can be trained on existing indole derivative data to predict the biological activity of novel, hypothetical compounds. mdpi.commdpi.com This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

De Novo Design: Generative AI models can design entirely new indole derivatives from the ground up, tailored to possess specific desired properties while avoiding undesirable ones. researchgate.netxjtlu.edu.cn These models can explore a vast chemical space to identify novel scaffolds that might not be conceived through traditional medicinal chemistry approaches.

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools are increasingly employing AI to devise the most efficient synthetic routes to complex target molecules. nih.gov For a multifunctional molecule like this compound, AI can help identify optimal reaction conditions and pathways, reducing the time and resources spent on trial-and-error synthesis. nih.gov

| AI/ML Application | Description | Relevance to Indole Scaffolds |

| Virtual Screening | High-throughput computational screening of large chemical libraries to identify potential drug candidates. researchgate.net | Rapidly identifies promising indole derivatives for specific biological targets. |

| Predictive Toxicology | AI models predict potential adverse drug reactions and toxicity profiles early in the discovery phase. researchgate.net | Enhances the safety profile of new indole-based drug candidates. |

| Reaction Optimization | Machine learning algorithms, such as Bayesian optimization, can iteratively suggest experimental conditions to maximize reaction yields and selectivity. nih.gov | Improves the efficiency of synthesizing complex indole derivatives. |

Exploration of Novel Bioorthogonal Ligation Chemistries at the Ethynyl (B1212043) Group

The ethynyl group (a terminal alkyne) on the this compound scaffold is a prime functional handle for bioorthogonal chemistry. These reactions occur rapidly and selectively within living systems without interfering with native biochemical processes, offering powerful tools for chemical biology. wikipedia.orgspringernature.com

Future research will likely focus on leveraging this ethynyl group for:

Copper-Free Click Chemistry: The strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent bioorthogonal reaction that joins an azide (B81097) to an alkyne without the need for a toxic copper catalyst. wikipedia.orgnih.gov Derivatives of this compound can be attached to biomolecules (proteins, glycans, etc.) that have been metabolically labeled with an azide, enabling real-time imaging and tracking in living cells.

Probe Conjugation: The ethynyl group allows for the straightforward attachment of various molecular probes. This includes fluorophores for imaging, affinity tags for target identification and proteomics, or drug payloads for targeted delivery in antibody-drug conjugates (ADCs). nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: While the classic reaction involves tetrazines reacting with strained alkenes, modifications and novel reaction partners could expand the bioorthogonal toolkit for alkynes. kinxcdn.comoregonstate.edu Developing new ligation chemistries with even faster kinetics and improved stability is an active area of research. oregonstate.edu

| Bioorthogonal Reaction | Key Features | Potential Application |

| Staudinger Ligation | Reaction between an azide and a phosphine. nih.gov | Covalent modification of biomolecules. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction between a cyclooctyne (B158145) and an azide. wikipedia.org | In vivo imaging and labeling. |

| Tetrazine Ligation | Rapid reaction between a tetrazine and a strained alkene/alkyne. oregonstate.edu | Site-specific bioconjugation in living cells. |

Development of Advanced Analytical Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanisms by which indole derivatives interact with their biological targets and undergo chemical transformations is crucial for rational drug design. Future research will increasingly rely on advanced analytical techniques to probe these processes in real time.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can monitor the formation and decay of short-lived intermediates in photochemical or enzymatic reactions involving the indole ring, providing insights into reaction kinetics and pathways.

Advanced Mass Spectrometry: Isotopic labeling experiments coupled with high-resolution mass spectrometry can elucidate complex reaction mechanisms, such as the oxidative metabolism of indole derivatives. acs.org Techniques like native mass spectrometry can study non-covalent interactions between indole-based ligands and their protein targets, preserving the native structure of the complex.

High-Performance Liquid Chromatography (HPLC): HPLC remains a vital tool for monitoring reaction progress and quantifying products in both chemical synthesis and biological assays. acs.orgnih.gov The development of more sensitive detectors and novel stationary phases will continue to enhance its utility.

Synthetic Biology and Chemoenzymatic Approaches for Complex Indole Synthesis

While traditional chemical synthesis methods for indoles, such as the Fischer synthesis, are well-established, they often require harsh conditions and can generate toxic byproducts. nih.gov The fields of synthetic biology and biocatalysis offer greener, more efficient, and highly selective alternatives for synthesizing complex indole structures. nih.govnih.gov

Emerging avenues include:

Engineered Biosynthetic Pathways: Microorganisms can be engineered to produce indole precursors like indole-3-glycerol phosphate (B84403) (IGP) or tryptophan from simple feedstocks like glucose. nih.gov Introducing enzymes such as tryptophan synthase or indole-3-glycerol phosphate lyase can then channel these precursors toward the desired indole product. nih.govnih.govmdpi.com

Chemoenzymatic Synthesis: This hybrid approach combines the best of chemical synthesis and biocatalysis. rsc.org Specific enzymatic transformations, such as stereoselective reductions or C-H functionalizations catalyzed by lipases or prenyltransferases, can be integrated into a multi-step chemical synthesis to create complex and chiral indole alkaloids with high precision. nih.govnih.gov

Directed Evolution of Enzymes: Researchers can use directed evolution to create mutant enzymes with enhanced activity, altered substrate specificity, or improved stability for use in indole synthesis. nih.gov This allows for the biocatalytic production of non-natural indole derivatives that are not accessible through natural biosynthetic pathways.

Design of Multi-Targeting Ligands Based on the this compound Scaffold

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.com The "one-compound-one-target" paradigm is often insufficient, leading to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. tandfonline.combenthamscience.com The indole scaffold is exceptionally well-suited for the design of such agents. nih.govnih.gov

The this compound scaffold provides a framework for developing MTDLs by:

Simultaneous Target Engagement: The indole core can be decorated with different functional groups at various positions (e.g., the N1, C2, C3, and C4 positions) to create pharmacophores that interact with different biological targets. For instance, one part of the molecule could inhibit a specific kinase while another part targets an enzyme involved in inflammation or amyloid-beta aggregation. mdpi.comtandfonline.com

Hybrid Molecules: The scaffold can be covalently linked to another known pharmacophore to create a hybrid molecule with dual activity. benthamscience.comnih.gov For example, linking an indole-based fragment to a moiety known to inhibit cholinesterase could yield a promising drug candidate for Alzheimer's disease. tandfonline.comnih.gov

Targeted Covalent Inhibition: The ethynyl group, while useful for bioorthogonal chemistry, can also be designed to act as a warhead for targeted covalent inhibitors, forming an irreversible bond with a specific residue (like cysteine) in a target protein's active site. This can lead to enhanced potency and prolonged duration of action.

| Therapeutic Area | Potential Multi-Target Strategy | Example Targets |

| Cancer | Combining inhibition of cell proliferation and angiogenesis. | Kinase inhibitors, Tubulin polymerization inhibitors, TrxR inhibitors. mdpi.com |

| Alzheimer's Disease | Simultaneously inhibiting cholinesterases and Aβ aggregation. tandfonline.com | AChE, BuChE, Aβ self-aggregation. nih.gov |

| Inflammation | Dual inhibition of enzymes in the inflammatory cascade. | COX-2, IDO1, TDO. tandfonline.comnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-ethynyl-1H-indole-4-carboxylate, and how do reaction conditions impact yield?

- Methodology : Alkylation using sodium hexamethyldisilazane in tetrahydrofuran (THF) under reflux is a common approach for analogous indole derivatives, achieving ~44% yield. Subsequent saponification with NaOH under standard conditions can further modify the ester group . Temperature control (e.g., reflux vs. room temperature) and catalyst selection are critical for optimizing yield and minimizing side reactions .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. While specific toxicity data for this compound is limited, indole derivatives are known to cause skin/eye irritation. Store in a cool, dry environment away from oxidizers .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodology :

- Mass spectrometry (MS) : High-resolution Q Exactive Orbitrap instruments with electrospray ionization (ESI) provide accurate molecular weight and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- NMR spectroscopy : Use H and C NMR to verify the ethynyl group and ester functionality .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, given competing side reactions?

- Methodology :

- Optimize alkylation : Replace sodium hexamethyldisilazane with milder bases to reduce decomposition.

- Purification strategies : Use flash chromatography or recrystallization to isolate the product from byproducts like de-ethynylated intermediates .

- Real-time monitoring : Employ LC-MS to track reaction progress and identify side products early .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) across studies?

- Methodology :

- Reproduce experiments : Verify purity via HPLC and elemental analysis.

- Comparative studies : Analyze structurally similar compounds (e.g., methyl 4-iodo-1H-indazole-6-carboxylate) to identify trends in substituent effects on melting points .

- Computational modeling : Use density functional theory (DFT) to predict thermal stability and compare with empirical data .

Q. What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodology :

- Target selection : Prioritize enzymes with known indole-binding pockets (e.g., kinases or cytochrome P450 isoforms) .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., nitro or halogen-substituted derivatives) to identify key functional groups .

Q. How can computational tools aid in predicting the reactivity of the ethynyl group in further functionalization?

- Methodology :

- Reactivity modeling : Apply frontier molecular orbital (FMO) theory to assess susceptibility to cycloaddition or Sonogashira coupling.

- Docking studies : Simulate interactions with catalytic sites to design site-specific modifications .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing bioassay data involving this compound?

- Methodology :

- Dose-response curves : Fit data using nonlinear regression (e.g., Hill equation) to calculate IC values.

- Error analysis : Apply Student’s t-test or ANOVA to assess significance between experimental groups .

Q. How should researchers design experiments to investigate the compound’s stability under varying pH conditions?

- Methodology :

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via UV-Vis spectroscopy.

- Kinetic studies : Use pseudo-first-order models to determine degradation rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.